L-Tyrosine, 2,6-dimethyl-, methyl ester

Description

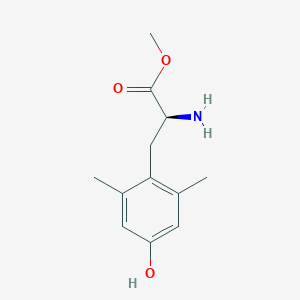

L-Tyrosine, 2,6-dimethyl-, methyl ester (CAS: Not explicitly provided, but structurally related to 2,6-dimethyltyrosine derivatives) is a chemically modified aromatic amino acid ester. It features a tyrosine backbone with methyl groups at the 2- and 6-positions of the phenolic ring and a methyl ester at the carboxyl group.

The compound is synthesized via advanced methods such as asymmetric hydrogenation of Z-2-amido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoates or alkylation of glycine equivalents, highlighting the complexity of introducing symmetric dimethyl groups . While its parent amino acid, 2,6-dimethyltyrosine (Dmt), is recognized for peptide applications due to its conformational rigidity, the methyl ester form is hypothesized to improve membrane permeability and metabolic stability in pharmaceutical contexts .

Structure

2D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3/h4-5,11,14H,6,13H2,1-3H3/t11-/m0/s1 |

InChI Key |

LSDITFBEJIMPKY-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)OC)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O |

Origin of Product |

United States |

Scientific Research Applications

L-Tyrosine, 2,6-dimethyl-, methyl ester is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to neurotransmitter synthesis and metabolism.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

Industry: The compound is employed in the production of cosmetics, food additives, and other industrial chemicals.

Mechanism of Action

The mechanism by which L-Tyrosine, 2,6-dimethyl-, methyl ester exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism, such as tyrosine hydroxylase.

Pathways: It can influence pathways related to neurotransmitter synthesis, such as the catecholamine pathway.

Comparison with Similar Compounds

L-Tyrosine Methyl Ester (CAS: 1080-06-4)

- Synthesis: Direct esterification of L-tyrosine with methanol under acidic conditions .

- Properties : Moderate solubility in organic solvents after neutralization with bases like triethylamine .

- Applications : Precursor for thyroid hormones, catecholamines, and radiolabeling due to its activated aromatic group .

3-Methyl-L-Tyrosine (CAS: 17028-03-4)

N-Acetyl-O-Methyl-L-Tyrosine Methyl Ester (CAS: 17355-24-7)

2,6-Dimethyl-L-Tyrosine Methyl Ester

- Structure: Methyl groups at 2- and 6-positions of the phenolic ring; methyl ester.

- Synthesis : Requires asymmetric catalysis or glycine equivalent alkylation, emphasizing steric control .

- Properties : Increased lipophilicity and steric hindrance likely reduce enzymatic degradation and enhance receptor selectivity .

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for L-Tyrosine, 2,6-dimethyl-, methyl ester, and how are intermediates characterized?

The compound can be synthesized via esterification of L-Tyrosine derivatives using methylating agents like dimethyl sulfate under alkaline conditions (e.g., K₂CO₃ in acetone) . Alternatively, diastereomeric salt formation with racemic acids (e.g., cyclohexylphenyl glycolic acid) leverages the stereoselectivity of L-tyrosine methyl ester for chiral resolution . Key intermediates are characterized using NMR (e.g., ¹H/¹³C for methyl ester confirmation) and HPLC for purity assessment (>97% by HPLC in some protocols) .

Q. What analytical techniques are recommended for validating purity and structural integrity?

High-resolution mass spectrometry (HRMS) and chiral HPLC are critical for confirming molecular weight and enantiomeric purity . Regulatory-grade characterization includes compliance with USP/EMA guidelines, requiring detailed Structure Elucidation Reports (SERs) with spectroscopic data (e.g., IR, UV-Vis) and X-ray crystallography where applicable .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies typically involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitored via HPLC to detect hydrolysis of the methyl ester group or oxidation of the phenolic –OH. Storage recommendations include desiccated environments at 2–8°C to prevent ester bond cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in proton-coupled electron transfer (PCET) reactions?

In photochemical studies, L-Tyrosine methyl ester derivatives act as quenchers for quinone triplets via PCET, forming radical pairs with rate constants ~10⁹ L mol⁻¹ s⁻¹. Isotopic labeling (D₂O) and DFT calculations reveal discrete electron/proton transfer steps for indole/phenol substrates, highlighting the role of the phenolic –OH and amine groups in redox activity .

Q. How does stereochemistry influence its application in diastereomeric resolution?

The (S)-configuration of L-Tyrosine methyl ester enables selective crystallization with (R)-cyclohexylphenyl glycolic acid, achieving >99% enantiomeric excess (ee) in some cases. Computational modeling (e.g., molecular docking) demonstrates hydrogen bonding between the ester’s –OCH₃ and the acid’s –COOH as critical for stereoselectivity .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies in yields (e.g., 70–95%) arise from variations in protecting group strategies (e.g., tert-butyl vs. methyl esters) and solvent polarity effects on nucleophilic substitution kinetics. Design of Experiments (DoE) approaches optimize parameters like temperature (reflux vs. RT) and catalyst loading (e.g., DCC/HOBT for hydroxamate formation) .

Q. How can kinetic isotope effects (KIEs) elucidate its role in enzyme-mimetic systems?

KIEs (kH/kD ≈ 2–4) observed in PCET reactions with deuterated tyrosine analogs confirm proton transfer as the rate-limiting step in quinone quenching. Transient absorption spectroscopy (nanosecond laser flash photolysis) captures radical pair lifetimes, correlating with solvent dielectric constants .

Methodological Guidance

Protocol for synthesizing derivatives via Ugi-4CR reactions

- Step 1: React abietic acid (1 mmol) with paraformaldehyde (1 mmol) and L-tyrosine methyl ester hydrochloride (1 mmol) in methanol at 50°C for 24 hr.

- Step 2: Purify via column chromatography (hexane:EtOAc, 3:1). Confirm product (e.g., methyl N-alkyltyrosinate) by ¹H NMR (δ 3.65 ppm for –OCH₃) and HRMS (m/z calc. 624.87) .

Developing a validated HPLC method for enantiopurity analysis

- Column: Chiralpak IA-3 (150 mm × 4.6 mm, 3 µm).

- Mobile phase: n-Hexane:IPA:TFA (85:15:0.1 v/v).

- Flow rate: 0.8 mL/min; λ = 254 nm. Retention time: 8.2 min for (S)-enantiomer .

Data Contradiction Analysis

-

Contradiction: Varying melting points (239–240°C vs. 245°C in older studies).

Resolution: Polymorphism or residual solvent (e.g., acetone) in crystallized samples. Use DSC to identify crystalline forms and Karl Fischer titration for moisture content . -

Contradiction: Disparate rate constants (kq) in PCET reactions.

Resolution: Solvent polarity (acetonitrile vs. DMSO) alters transition-state stabilization. Correct using Marcus theory to normalize dielectric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.